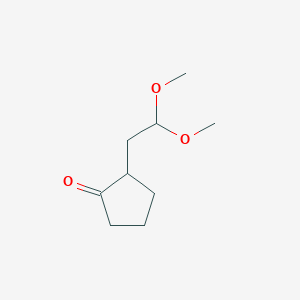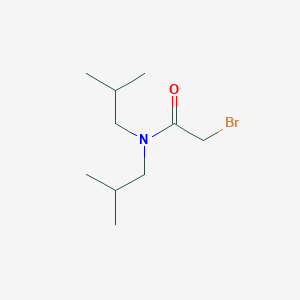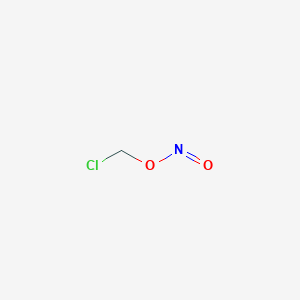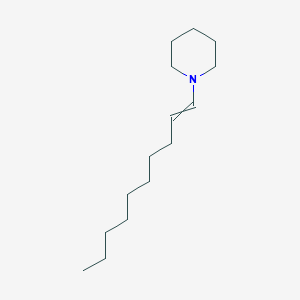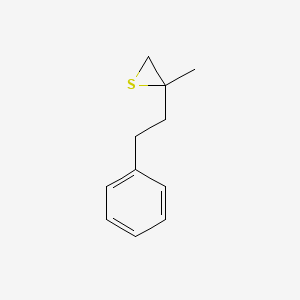
2-Methyl-2-(2-phenylethyl)thiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-phenylethyl)thiirane is an organic compound belonging to the class of thiiranes, which are three-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thiirane ring substituted with a 2-phenylethyl group and a methyl group. Thiiranes are known for their reactivity and are used as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylethyl)thiirane can be achieved through several methods. One common approach involves the reaction of 2-phenylethyl bromide with sodium sulfide in the presence of a base to form the thiirane ring. Another method includes the use of thiiranium intermediates, which can be generated by the reaction of alkenes with sulfur-containing reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(2-phenylethyl)thiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-(2-phenylethyl)thiirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-phenylethyl)thiirane involves its reactivity towards nucleophiles and electrophiles. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiirane: Lacks the 2-phenylethyl group, making it less bulky and potentially less reactive.
2-Phenylethylthiirane: Similar structure but without the methyl group, affecting its steric and electronic properties.
Thiirane: The parent compound with no substituents, offering a simpler structure for comparison.
Uniqueness
The combination of these substituents provides a balance of steric and electronic effects, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
114807-01-1 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
2-methyl-2-(2-phenylethyl)thiirane |
InChI |
InChI=1S/C11H14S/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
UTVSELRTTWVTSR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CS1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
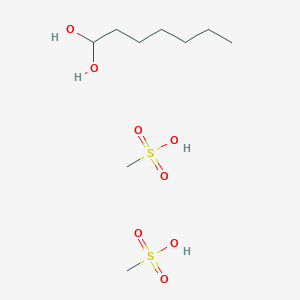
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
